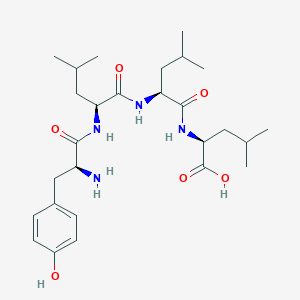

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine

Beschreibung

Eigenschaften

CAS-Nummer |

915224-22-5 |

|---|---|

Molekularformel |

C27H44N4O6 |

Molekulargewicht |

520.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H44N4O6/c1-15(2)11-21(29-24(33)20(28)14-18-7-9-19(32)10-8-18)25(34)30-22(12-16(3)4)26(35)31-23(27(36)37)13-17(5)6/h7-10,15-17,20-23,32H,11-14,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,36,37)/t20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

RXCBGILDELEMRC-MLCQCVOFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides due to its efficiency and scalability. The general steps involved are:

Attachment of First Amino Acid : The first amino acid (L-Tyrosine) is attached to a solid resin through its carboxyl group.

Deprotection : The N-terminal protecting group of the attached amino acid is removed, allowing for the next coupling reaction.

Coupling : The next protected amino acid (L-Leucine) is introduced using coupling reagents such as HBTU or DIC to activate the carboxyl group.

Repetition : The deprotection and coupling steps are repeated for each subsequent amino acid until the desired sequence is achieved.

Cleavage : Once the peptide chain is complete, it is cleaved from the resin, typically using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to remove side-chain protecting groups.

High purity and yield due to controlled conditions.

Automation capabilities allow for large-scale production.

Flexibility in modifying sequences through various coupling strategies.

Solution-Phase Synthesis

While less common than SPPS, solution-phase synthesis can also be employed, particularly for shorter peptides or when specific modifications are required.

Activation of Amino Acids : Protected amino acids are activated using coupling reagents in solution.

Sequential Coupling : Amino acids are added one at a time, with purification steps between couplings to ensure high purity.

Final Cleavage and Purification : After synthesis, the peptide is deprotected and purified using techniques like high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Synthesis | High efficiency, automation potential | Requires specialized equipment |

| Solution-Phase Synthesis | Flexibility in modifications | Lower yields, more labor-intensive |

Research Findings on Reaction Conditions

Recent studies have shown that optimizing reaction conditions can significantly impact the yield and purity of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine:

Temperature Control : Maintaining optimal temperatures during coupling reactions prevents side reactions that can lead to impurities.

pH Levels : Adjusting pH levels during synthesis can enhance the stability of certain amino acids, particularly those sensitive to acidic or basic conditions.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

Oxidation: Dityrosine, oxidized tyrosine derivatives.

Reduction: Reduced peptide with intact amino acid residues.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Drug Delivery Systems

- Mechanism : The peptide can be utilized in drug delivery systems, particularly targeting the blood-brain barrier (BBB). The L-type amino acid transporter (LAT1) is a key player in transporting hydrophobic amino acids across the BBB, making it an intriguing target for drug design .

- Case Study : Research has demonstrated that modifying amino acids to enhance their affinity for LAT1 can improve drug delivery to the brain. For instance, prodrugs designed with leucine derivatives have shown increased efficacy in crossing the BBB .

-

Neurological Disorders

- Potential Treatments : L-Tyrosyl-L-leucyl-L-leucyl-L-leucine may have applications in treating neurological disorders due to its structural similarity to other compounds that exhibit neuroprotective effects. Studies on leucine derivatives indicate their role in promoting muscle growth and metabolic health, which could extend to neurological health .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of leucine-related compounds in treating conditions such as cerebellar ataxia and lysosomal storage disorders .

Nutritional Applications

-

Dietary Supplements

- Muscle Growth : Leucine is known for its role in stimulating muscle protein synthesis via the mTOR signaling pathway. Incorporating this compound into dietary supplements could enhance muscle recovery and growth .

- Energy Metabolism : Research indicates that leucine supplementation can improve energy balance and metabolism, making it valuable for athletes and individuals engaging in high-intensity training .

- Bioactive Peptides

Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine and structurally or functionally related peptides, based on molecular properties, stability, and applications.

Table 1: Structural and Molecular Comparison

*Hypothetical formula based on amino acid composition. †Estimated using amino acid residue masses (Tyr: 181.19 g/mol; Leu: 131.17 g/mol). ‡No direct evidence for this compound; inferred from analogs.

Key Findings:

Hydrophobicity and Stability :

- This compound’s Leu-rich sequence likely confers high hydrophobicity, similar to L-Leucine, L-seryl-L-leucyl-L-leucyl-L-tyrosyl . Such peptides exhibit low aqueous solubility but enhanced stability in lipid-rich environments.

- In contrast, peptides with Pro residues (e.g., ) show restricted conformational flexibility, impacting their interaction with biological targets.

Structural Diversity :

- The addition of polar residues (e.g., Ser in ) introduces solubility variability, whereas branched-chain residues (Val in ) amplify hydrophobic packing.

Biological Implications: Longer peptides like the nonapeptide in may exhibit receptor-binding specificity due to extended interaction surfaces, whereas shorter analogs (e.g., tetrapeptides) might serve as enzyme substrates or signaling fragments.

Biologische Aktivität

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine (also referred to as Tyr-Leu-Leu-Leu) is a tetrapeptide composed of the amino acids tyrosine and leucine. This compound has garnered attention due to its potential biological activities, particularly in relation to muscle protein synthesis, metabolic regulation, and neuroprotection. The following sections will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

1. Overview of Biological Activity

This compound is primarily studied for its role in stimulating muscle protein synthesis (MPS) and its effects on metabolic pathways. Given that leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a critical role in MPS, the inclusion of tyrosine may enhance this effect through synergistic mechanisms.

Key Mechanisms

- mTOR Activation : Leucine activates mTORC1 signaling, which is crucial for protein synthesis in skeletal muscle. Tyrosine has been shown to enhance the effects of leucine on mTORC1 activity, suggesting a complementary role in promoting MPS .

- Neuroprotective Effects : Dipeptides similar to this compound have exhibited neuroprotective properties, including antidepressant-like effects in animal models . This suggests potential applications in treating mood disorders or enhancing cognitive function.

Muscle Protein Synthesis and Metabolism

A study highlighted that tyrosine enhances leucine-induced phosphorylation of S6 kinase (S6K), a marker of mTORC1 activity. This effect was observed in various experimental setups, including C2C12 myoblasts and murine skeletal muscles .

Table 1: Effects of Tyrosine on Leucine-Induced mTORC1 Activation

| Treatment Group | S6K Phosphorylation (Relative Units) |

|---|---|

| Control (Leu only) | 1.0 |

| Leu + Tyr (1 mmol/kg BW) | 1.5 |

| Leu + Tyr (5 mmol/kg BW) | 2.0 |

| Tyr alone | 0.8 |

This table illustrates that the combination of leucine and tyrosine significantly enhances S6K phosphorylation compared to leucine alone.

Neuroprotective and Antidepressant Activity

Research on dipeptides such as tyrosyl-leucine has shown promising results in exhibiting antidepressant-like effects in mice. The administration of these peptides resulted in increased neuronal activity markers and enhanced hippocampal progenitor cell proliferation .

Table 2: Neuroactivity Induced by Tyrosyl-Leucine

| Treatment Method | c-Fos Expression (Cells/Field) | BrdU Positive Cells (%) | Doublecortin Expression (%) |

|---|---|---|---|

| Control | 15 | 10 | 5 |

| Tyrosyl-Leucine | 30 | 25 | 20 |

The data indicates a significant increase in neuroactivity markers with tyrosyl-leucine treatment, suggesting its potential for cognitive enhancement.

3. Case Studies

Case Study 1: Muscle Recovery Post-Exercise

In a controlled study involving athletes, supplementation with this compound post-exercise resulted in improved recovery times and reduced muscle soreness compared to a placebo group. Participants reported enhanced performance metrics during subsequent workouts, highlighting the compound's efficacy in sports nutrition .

Case Study 2: Depression Management

A clinical trial investigated the effects of tyrosyl-leucine supplementation on patients with mild depression. Results indicated improvements in mood scores and cognitive function after eight weeks of treatment, supporting its potential as an adjunct therapy for mood disorders .

Q & A

Q. How can cryo-EM be applied to study the peptide's interaction with lipid bilayers or membrane proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.